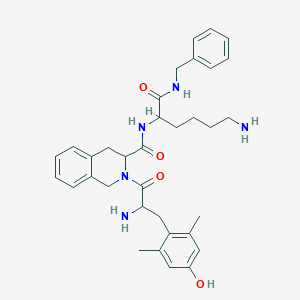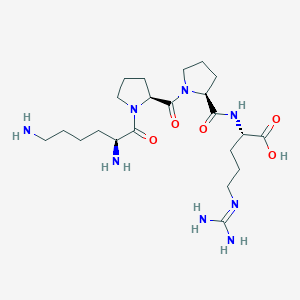
H-Kppr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Solid-phase peptide synthesis (SPPS): This method is commonly used for synthesizing peptides and small proteins.
Solution-phase synthesis: This involves the use of various organic reactions to build the desired molecule step by step.
Industrial production methods for such compounds often involve scaling up these laboratory techniques while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
H-KPPR-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
H-KPPR-OH has several scientific research applications, including:
Chemistry: It is used as a ligand in studies involving the VEGF-A receptor neuropilin 1 (NRP1).
Biology: It has been studied for its potential to inhibit VEGF-A binding to NRP1, which is important in the context of angiogenesis and cancer research.
Mechanism of Action
H-KPPR-OH exerts its effects by inhibiting the binding of VEGF-A to the NRP1 receptor. This inhibition attenuates VEGFR2 phosphorylation in endothelial cells, which is a key step in the signaling pathway that promotes angiogenesis. By blocking this pathway, this compound can reduce the migration and viability of endothelial cells, which is significant in the context of cancer treatment .
Comparison with Similar Compounds
H-KPPR-OH can be compared with other small molecule inhibitors of the VEGF-A/NRP1 interaction. Similar compounds include:
EG00229: Another small molecule ligand that inhibits VEGF-A binding to NRP1.
VEGF Trap: A fusion protein that acts as a decoy receptor for VEGF-A, preventing it from binding to its natural receptors.
This compound is unique in its specific molecular structure and its ability to inhibit VEGF-A binding to NRP1 with a relatively high affinity (IC50: 4.60E+3 nM) .
Properties
Molecular Formula |
C22H40N8O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-6-14(24)19(32)30-13-5-9-17(30)20(33)29-12-4-8-16(29)18(31)28-15(21(34)35)7-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
CKFCCXJQYNXYHI-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)
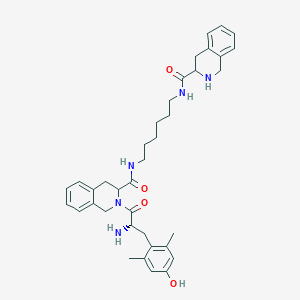


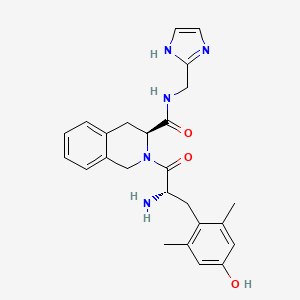
![Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine](/img/structure/B10849177.png)
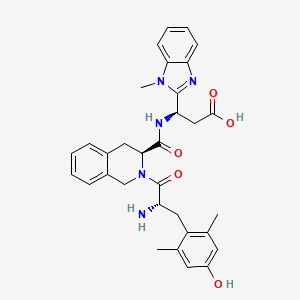
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

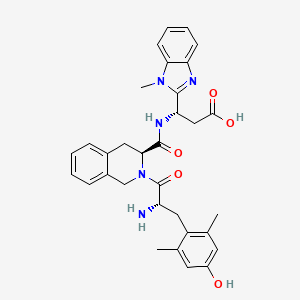
![H-D-Phe-c[Cys-Ala-D-Trp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849194.png)
![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)
